Reversin 121

描述

Reversin 121 is a hydrophobic peptide chemosensitizer that can reverse P-glycoprotein-mediated multidrug resistance.

作用机制

Target of Action

Reversin 121 primarily targets P-glycoprotein 1 (P-gp) . P-gp is a plasma membrane protein encoded by the multidrug resistance (MDR) genes and is well-conserved in nature . It acts as a transmembrane pump that removes drugs from the cytoplasm .

Mode of Action

This compound is a hydrophobic peptide chemosensitizer that can reverse P-glycoprotein-mediated multidrug resistance . It binds to the P-glycoprotein multidrug transporter (MDR1) with a Kd value of 77 nM . The compound modulates P-glycoprotein ATPase activity in membranes expressing recombinant MDR1, plasma membrane vesicles from multidrug-resistant cells, and reconstituted proteoliposomes .

Biochemical Pathways

This compound affects the biochemical pathways involving P-glycoprotein. P-gp acts as a transmembrane pump that removes drugs from the cytoplasm . ATP hydrolysis provides the energy for active drug transport, which can occur against steep concentration gradients .

Result of Action

This compound increases the ATPase activity of MDR1 . It reverses P-glycoprotein-mediated multidrug resistance, making it useful in cancer research . In MDR1-expressing intact cells, this compound has effects similar to those of known drug resistance reversing agents, such as verapamil or cyclosporin A .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other drugs and the cellular environment. For instance, in the presence of other chemosensitizers, this compound can be more effective than cyclosporin A at blocking colchicine transport . Furthermore, this compound has little effect on non-MDR1 expressing tumor or normal cells .

生化分析

Biochemical Properties

Reversin 121 interacts with P-glycoprotein, a plasma membrane protein encoded by the multidrug resistance (MDR) genes . P-gp acts as a transmembrane pump that removes drugs from the cytoplasm . This compound binds to purified P-glycoprotein with high affinity and modulates its ATPase activity .

Cellular Effects

This compound has been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells . In vitro, this compound has been observed to reverse the resistance against paclitaxel in paclitaxel-resistant cells . It also reduces the proportions of multidrug resistance-positive tumor cells in Panc1 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to P-glycoprotein and modulating its ATPase activity . This interaction influences the function of P-gp, which acts as a transmembrane pump that removes drugs from the cytoplasm .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to reverse P-glycoprotein-mediated multidrug resistance with little toxic side effects .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease tumor size and prevalence of metastases in an orthotopic pancreatic carcinoma mouse model . The effects of this compound vary with different dosages .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its interaction with P-glycoprotein . P-gp is an ATP-dependent efflux pump, and ATP hydrolysis provides the energy for active drug transport .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with P-glycoprotein . P-gp acts as a transmembrane pump that removes drugs from the cytoplasm .

Subcellular Localization

The subcellular localization of this compound is primarily associated with P-glycoprotein, which is a plasma membrane protein . The interaction between this compound and P-gp influences the localization and accumulation of this compound within the cell .

生物活性

Reversin 121 (R121) is a hydrophobic peptide that has garnered attention for its ability to reverse multidrug resistance (MDR) in various cancer types, particularly in the context of chemotherapy. This article explores the biological activity of R121, highlighting its mechanisms, effects on cancer cells, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is a small molecule with the chemical formula and an average weight of approximately 641.76 g/mol .

- Mechanism of Action : R121 functions primarily as a chemosensitizer, reversing P-glycoprotein-mediated drug resistance. This mechanism enhances the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

R121's ability to combat MDR is linked to several key mechanisms:

- Inhibition of P-glycoprotein : R121 inhibits the activity of P-glycoprotein (P-gp), a major efflux transporter that contributes to drug resistance in cancer cells. By blocking this transporter, R121 increases intracellular concentrations of chemotherapeutic drugs .

- Reduction of Multidrug Resistance Proteins : Studies indicate that R121 significantly reduces the expression and function of multidrug resistance proteins (MRPs) such as MRP1 and MRP3 in tumor cells, both in vitro and in vivo .

- Enhanced Chemotherapy Efficacy : The addition of R121 to standard chemotherapy regimens has been shown to decrease tumor sizes and metastasis prevalence compared to controls, suggesting improved therapeutic outcomes .

Table 1: Summary of Key Research Studies on this compound

Case Studies

- Pancreatic Cancer : In a study involving an orthotopic mouse model, R121 was administered alongside standard chemotherapy. Results showed a significant reduction in the proportion of tumor cells expressing P-gp and MRPs, leading to decreased tumor growth and metastasis .

- Multiple Myeloma : In vitro studies demonstrated that R121 could sensitize ABCB1-overexpressing multiple myeloma cells to carfilzomib, a proteasome inhibitor. This suggests potential applications for R121 in overcoming drug resistance in hematological malignancies .

Clinical Implications

The findings surrounding R121 suggest its potential as a therapeutic adjunct in cancer treatment protocols. By reversing MDR, R121 could improve patient responses to chemotherapy, particularly in cancers known for their resistance profiles.

科学研究应用

Case Studies and Research Findings

-

Pancreatic Cancer

- A study demonstrated that Reversin 121 significantly reduced the proportions of multidrug resistance proteins (MRPs) in pancreatic cancer cells both in vitro and in vivo. The addition of this compound to standard chemotherapy regimens resulted in decreased tumor size and metastasis compared to controls .

- Methodology : In this study, an orthotopic mouse model was used to analyze the expression and function of P-gp and other MRPs following treatment with chemotherapy alone versus chemotherapy plus this compound.

-

Multiple Myeloma

- Research indicated that this compound effectively sensitized multiple myeloma cells to carfilzomib, a proteasome inhibitor. The study showed that co-treatment with this compound led to significant changes in drug efflux activity measured by CDy1 staining, suggesting its potential as a chemosensitizer in clinical settings .

- Findings : The study highlighted that high levels of ABCB1 expression correlated with poor clinical outcomes in patients treated with carfilzomib, indicating that this compound could help overcome this resistance.

-

Leukemia

- In another investigation, this compound was shown to inhibit drug efflux in K562/R7 human leukemic cells, demonstrating a mean inhibitory activity of approximately 72.73% at a concentration of 10 µM. This effect was comparable to known P-gp inhibitors like cyclosporine A .

- Implications : This finding supports the potential use of this compound as part of combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.

Data Summary Table

属性

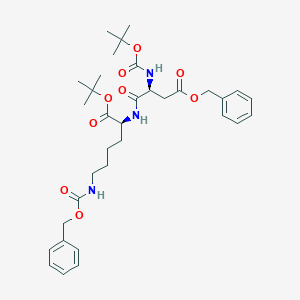

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNKEDMVAQBLLN-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174630-04-7 | |

| Record name | Reversin 121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Reversin 121 and how does it interact with it?

A1: this compound is a high-affinity peptide that specifically targets P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) [, , , , ]. While its exact binding site is not fully elucidated, studies suggest it interacts differently than conventional P-gp substrates, indicating a potential allosteric binding mode []. By binding to P-gp, this compound inhibits its drug efflux activity, thus increasing the intracellular accumulation of chemotherapeutic agents [, , ].

Q2: How does this compound impact multidrug resistance in cancer cells?

A2: this compound effectively reverses multidrug resistance (MDR) in cancer cells, a major obstacle in cancer treatment [, ]. This resistance often arises from the overexpression of drug efflux transporters like P-gp, MRP1, and MRP3 []. Research demonstrates that this compound significantly reduces the proportion of tumor cells expressing these transporters, thereby increasing the efficacy of chemotherapeutic agents [, ].

Q3: Beyond cancer, are there other potential applications for this compound?

A3: Interestingly, this compound has shown potential in modulating bioluminescence imaging (BLI) intensity []. Research indicates that ABC transporters, particularly ABCG2 and to some extent ABCB1, can affect the intracellular delivery of luciferase substrates like D-luciferin and coelenterazine, thus influencing BLI signal intensity []. this compound, by inhibiting ABCB1, significantly increased BLI intensity in cells expressing Renilla luciferase, highlighting its potential as a tool in optimizing BLI-based assays and potentially enhancing the sensitivity of this imaging technique [].

Q4: What is the structural characterization of this compound?

A4: this compound, chemically known as N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, is a dipeptide composed of L-Aspartic acid and L-Lysine with protecting groups []. While specific spectroscopic data isn't provided in the provided research, its structure suggests potential analysis through methods like NMR and mass spectrometry.

Q5: Has any research explored modifying this compound's structure to enhance its activity?

A5: Yes, researchers have investigated structure-activity relationships (SAR) by modifying this compound's structure []. Notably, replacing the aspartyl residue with trans-4-hydroxy-l-proline and reducing the carbonyl group of the peptidyl bond yielded compounds with 2- to 7-fold greater potency in inhibiting P-gp compared to the original this compound molecule []. These modifications highlight the potential for developing more potent and selective P-gp inhibitors based on the this compound scaffold.

Q6: Are there any known resistance mechanisms to this compound?

A6: While this compound effectively reverses MDR mediated by P-gp, research indicates that its activity can be limited by other resistance mechanisms. Specifically, mutations in the PSMB5 gene, which encodes a subunit of the proteasome, have been shown to confer cross-resistance to this compound, albeit less pronounced than with other proteasome inhibitors like bortezomib [].

Q7: Can you elaborate on the potential limitations of this compound related to drug delivery?

A7: Studies show that this compound can be a substrate for P-gp itself, potentially limiting its ability to reach intracellular targets []. For instance, its efficacy in inhibiting the immunoproteasome in the brain is limited, likely due to its interaction with P-gp at the blood-brain barrier []. This highlights the need for strategies to improve its delivery, such as developing analogs with reduced P-gp affinity or exploring alternative drug delivery systems.

Q8: Have there been any studies on the stability and formulation of this compound?

A8: One study explored conjugating this compound to a water-soluble polymer, poly[N-(2-hydroxypropyl)methacrylamide] (P(HPMA)), via a pH-sensitive hydrazone bond []. This conjugation aimed to enhance its delivery and overcome MDR in doxorubicin-resistant P388 cells []. This approach signifies the potential for developing formulations that improve this compound's stability, solubility, and ultimately, its bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。